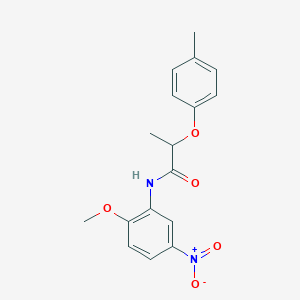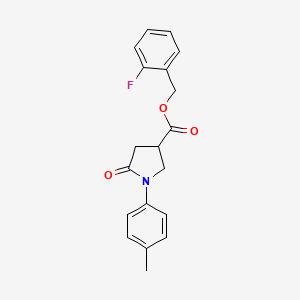amino]benzamide](/img/structure/B4230057.png)
N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
Descripción general
Descripción
N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as MLN4924, is a small molecule inhibitor that has been developed for the treatment of cancer. It is an investigational drug that has shown promising results in preclinical studies and is currently being evaluated in clinical trials. In
Mecanismo De Acción
N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide selectively inhibits NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of protein degradation pathways. N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide-mediated inhibition of NAE leads to the accumulation of certain proteins that are critical for the survival of cancer cells. This results in the induction of apoptosis and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to induce apoptosis and cell death in a variety of cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide-mediated inhibition of NAE leads to the accumulation of certain proteins that are critical for the survival of cancer cells. This results in the induction of apoptosis and cell death in cancer cells, while sparing normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is its selectivity for NAE, which minimizes off-target effects. N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has also been shown to be effective in a variety of cancer cell lines and animal models of cancer. However, one of the limitations of N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Direcciones Futuras
For research include the identification of biomarkers that can predict response to N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide treatment, the development of combination therapies that can enhance the efficacy of N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, and the evaluation of N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide in combination with other targeted therapies. Additionally, further studies are needed to evaluate the potential toxicity of N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide and to identify strategies to minimize off-target effects.
Aplicaciones Científicas De Investigación
N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells. N-(4-iodo-2-methylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide-mediated inhibition of NAE leads to the accumulation of certain proteins that are critical for the survival of cancer cells. This results in the induction of apoptosis and cell death in cancer cells, while sparing normal cells.
Propiedades
IUPAC Name |
N-(4-iodo-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O4S/c1-15-14-17(23)6-13-21(15)24-22(26)16-4-7-18(8-5-16)25(2)30(27,28)20-11-9-19(29-3)10-12-20/h4-14H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTLXKHALLNZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanoate](/img/structure/B4229977.png)
![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-(4-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4229980.png)
![N,N-dimethyl-4-[(3-nitrophenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B4229991.png)
![2-[4-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-1-piperazinyl]-N-isopropylacetamide](/img/structure/B4229993.png)
![N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4230001.png)
![ethyl 4-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4230010.png)
![1-[2-(4-morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4230013.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B4230024.png)
![dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate](/img/structure/B4230032.png)
![N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4230036.png)
![ethyl 3-({[1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-(2-pyridinylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4230040.png)

